4-(4-Benzylpiperazin-1-yl)-3-chloroaniline
Overview
Description
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a chloroaniline moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . These compounds have been shown to interact with the crystal structure of oxidoreductase proteins , which play a crucial role in various biological processes, including cellular respiration and the breakdown of harmful substances.
Mode of Action
For instance, similar compounds have been found to inhibit oxidoreductase proteins , which could disrupt the normal functioning of these proteins and lead to the death of the microorganisms.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Result of Action
Based on the reported antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacteria and fungi by disrupting essential biochemical processes.
Biochemical Analysis
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions crucial for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of serotonin receptors, which play a crucial role in neurotransmission and mood regulation . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the cellular environment adapts to the altered enzyme activity. Furthermore, the compound can activate other enzymes, enhancing their catalytic efficiency and influencing metabolic flux.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and impact on cellular function. In vitro studies have demonstrated that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure can lead to degradation, resulting in reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been found to produce therapeutic effects, such as modulation of neurotransmitter activity and improvement in behavioral outcomes . Higher doses can lead to toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and interaction with relevant biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline typically involves the following steps:
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Formation of Benzylpiperazine: : The initial step involves the reaction of piperazine with benzyl chloride to form benzylpiperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
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Nucleophilic Substitution: : The benzylpiperazine is then reacted with 3-chloroaniline in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-3-chloroaniline: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline: Similar structure but with a fluoro group instead of a chloro group.
4-(4-Benzylpiperazin-1-yl)-3-bromoaniline: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is unique due to the presence of both the benzylpiperazine and chloroaniline moieties, which confer distinct chemical and pharmacological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJCBVHHUXXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209050 | |
Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-32-2 | |
Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55403-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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